Methyl 2-acetamidoacetate
Overview
Description
Methyl 2-acetamidoacetate is a chemical compound related to acetamide derivatives. Its study is relevant in various fields of chemistry, particularly in understanding molecular structures, synthesis methods, and chemical properties.
Synthesis Analysis
- Synthesis Method: The synthesis of Methyl 2-acetamidoacetate-related compounds often involves steps like acetylation, esterification, and ester interchange. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through similar steps, achieving a total yield of 88.0% (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
- Gas Electron Diffraction Studies: The molecular structures of acetamide and N-methylacetamide, closely related to Methyl 2-acetamidoacetate, have been determined using gas electron diffraction. This analysis provides valuable insights into bond distances and angles, which are critical for understanding the molecular structure of similar compounds (Kitano et al., 1973).
Chemical Reactions and Properties
- Chemical Reactivity: Compounds similar to Methyl 2-acetamidoacetate exhibit various chemical reactions. For instance, (Methyl 2-acetamidoacrylate)tricarbonyliron(0) reacts with methyllithium leading to the production of different derivatives, highlighting the compound's reactivity and potential for forming new substances (Barker et al., 1994).
Physical Properties Analysis
- Gas-Phase Structures: The study of N-ethylacetamide, similar to Methyl 2-acetamidoacetate, using molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, gives insights into the physical properties like torsional barriers and rotational constants. These findings are crucial for understanding the physical behavior of similar compounds (Kannengießer et al., 2015).
Chemical Properties Analysis
- Crystal Structure: The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has been analyzed, revealing important aspects like bond angles and hydrogen bonding patterns. These details are essential for understanding the chemical properties of Methyl 2-acetamidoacetate and similar molecules (Camerman et al., 2005).
Scientific Research Applications
Anticonvulsant Drug Potential: Compounds structurally similar to methyl 2-acetamidoacetate, like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, have shown potential as anticonvulsant drugs due to their unique molecular features and similarities to phenytoin (Camerman et al., 2005).
Synthesis of Amino Acids: The compound has been used in novel syntheses of β,β,β-trialkyl α-amino acids, which have potential applications in pharmaceuticals and biotechnology (Barker et al., 1994).
Biochemical Pathways: Methyl cyanide breakdown in bacteria, potentially also in higher plants, leads to products like acetamide, acetate, and tricarboxylic acid-cycle intermediates (Firmin & Gray, 1976).
Conformational Analysis: Ethyl-acetamidoacetate, a related compound, has been analyzed to reveal its conformers, providing valuable structural information (Lavrich et al., 2003).
Induction of Differentiation: Polymethylene bisacetamides, similar in structure, are known to be potent inducers of erythroid differentiation in murine erythroleukemia cells (Reuben et al., 1976).
Thermodynamics: Acetamide and its derivatives exhibit unique properties like polymorphism, polystable vapor pressures, and distinct heat capacities, which are essential in understanding liquid phase thermodynamic properties (Štejfa et al., 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-acetamidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNODQARGNZURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333754 | |
Record name | Methyl acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamidoacetate | |
CAS RN |
1117-77-7 | |
Record name | N-Acetylglycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1117-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-acetamidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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